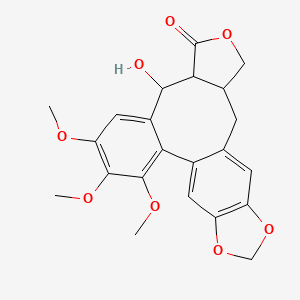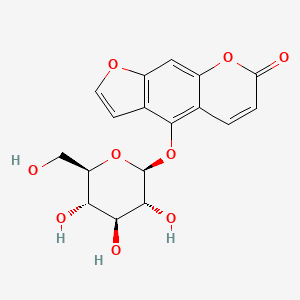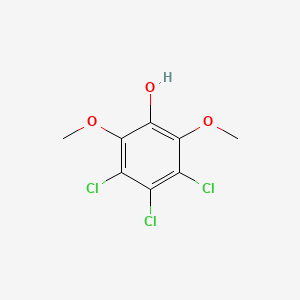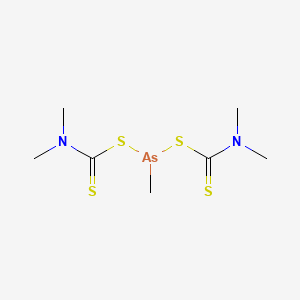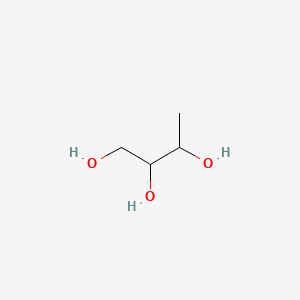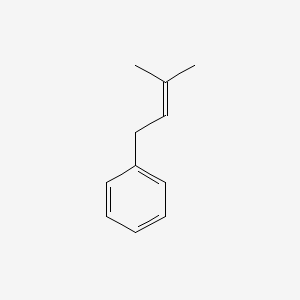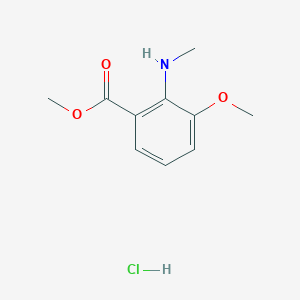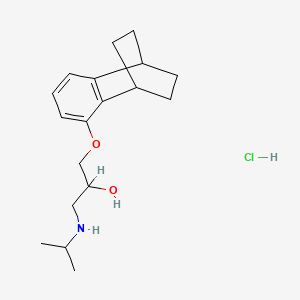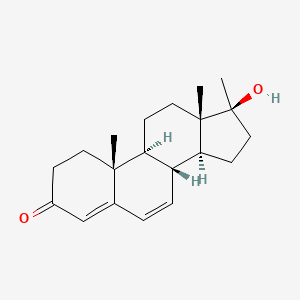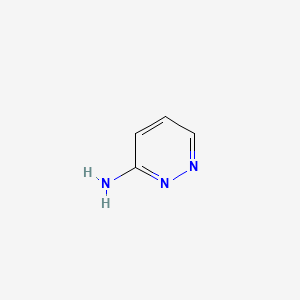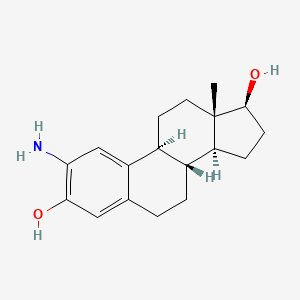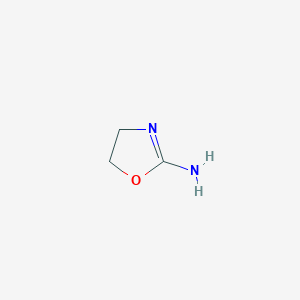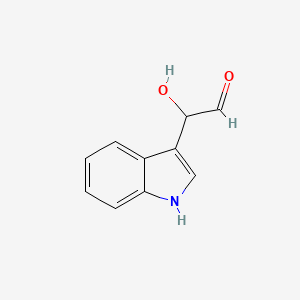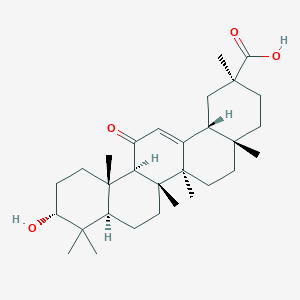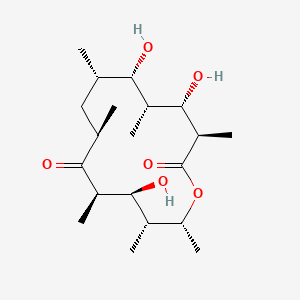
8,8a-Deoxyoleandolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8a-Deoxyoleandolide is a macrolide.
Aplicaciones Científicas De Investigación
Engineered Biosynthesis
8,8a-Deoxyoleandolide has been synthesized in Streptomyces coelicolor using the entire 6-deoxyerythronolide B synthase (DEBS), which is a significant achievement in the field of synthetic and biosynthetic chemistry. This approach offers a promising pathway for the rational design of biosynthetic products, potentially leading to diverse polyketide libraries (Kao, Katz, & Khosla, 1994).
Cloning and Characterization in Antibiotic Biosynthesis
The gene cluster encoding the deoxyoleandolide polyketide synthase (OlePKS) from Streptomnyces antibioticus was isolated and characterized, showing similarities to the erythromycin gene cluster. This discovery is crucial for understanding the biosynthesis of the antibiotic oleandomycin, with 8,8a-deoxyoleandolide being an aglycone precursor of this antibiotic (Shah et al., 2000).
Substrate Specificity in Antibiotic Biosynthesis
Studies on 6-deoxyerythronolide B hydroxylase (EryF), a bacterial cytochrome P450 responsible for hydroxylation in erythromycin biosynthesis, revealed the specificity of this enzyme towards substrates including 8,8a-deoxyoleandolide. Understanding this specificity is crucial for manipulating and optimizing the biosynthesis of erythromycin and related antibiotics (Andersen et al., 1993).
Cytochrome P450 OleP Substrate Specificity
Research on the cytochrome P450 OleP, which catalyzes the epoxidation in oleandomycin biosynthesis, showed that it acts on 8,8a-deoxyoleandolide. This insight into OleP's substrate versatility enhances our understanding of the enzymatic processes in antibiotic biosynthesis (Parisi et al., 2020).
Propiedades
Número CAS |
53428-54-9 |
|---|---|
Nombre del producto |
8,8a-Deoxyoleandolide |
Fórmula molecular |
C20H36O6 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-4,6,12-trihydroxy-3,5,7,9,11,13,14-heptamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C20H36O6/c1-9-8-10(2)17(22)13(5)19(24)14(6)20(25)26-15(7)11(3)18(23)12(4)16(9)21/h9-15,17-19,22-24H,8H2,1-7H3/t9-,10+,11+,12+,13-,14-,15-,17+,18+,19+/m1/s1 |
Clave InChI |
OLPAVFVRSHWADO-KYEFFAPUSA-N |
SMILES isomérico |
C[C@H]1C[C@H](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C)C |
SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
SMILES canónico |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
Otros números CAS |
53428-54-9 |
Sinónimos |
8,8a-deoxyoleandolide 8-methyloleandolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



